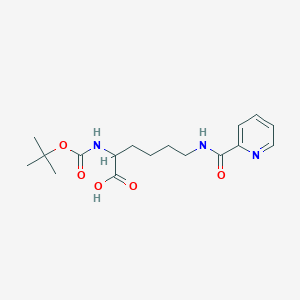
Boc-Lys(2-Picolinoyl)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-Lys(2-Picolinoyl)-OH: is a derivative of lysine, an essential amino acid, modified with a tert-butyloxycarbonyl (Boc) protecting group and a 2-picolinoyl group. This compound is often used in peptide synthesis and other biochemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Lys(2-Picolinoyl)-OH typically involves the protection of the lysine amino group with a Boc group, followed by the introduction of the 2-picolinoyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of protection, deprotection, and coupling reactions, followed by purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: Boc-Lys(2-Picolinoyl)-OH can undergo oxidation reactions, typically involving the picolinoyl group.
Reduction: Reduction reactions may target the picolinoyl group or other functional groups present in the compound.
Substitution: Substitution reactions can occur at the lysine side chain or the picolinoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic or electrophilic reagents can be used under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the picolinoyl group, while reduction may result in reduced forms of the compound.
科学的研究の応用
Chemistry: Boc-Lys(2-Picolinoyl)-OH is used in peptide synthesis as a building block for creating complex peptides and proteins. Its unique structure allows for selective reactions and modifications.
Biology: In biological research, this compound can be used to study protein interactions, enzyme functions, and cellular processes. It serves as a tool for investigating the role of lysine modifications in biological systems.
Medicine: The compound may have potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to modify lysine residues can be exploited to create novel drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of peptides and proteins for various applications, including pharmaceuticals, biotechnology, and materials science.
作用機序
The mechanism of action of Boc-Lys(2-Picolinoyl)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides protection during synthesis, while the picolinoyl group can participate in various chemical reactions. The compound’s effects are mediated through its ability to modify lysine residues, influencing protein structure and function.
類似化合物との比較
Boc-Lys-OH: A simpler derivative of lysine with only the Boc protecting group.
Boc-Lys(2-Chlorobenzoyl)-OH: A similar compound with a 2-chlorobenzoyl group instead of the picolinoyl group.
Fmoc-Lys(2-Picolinoyl)-OH: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
Uniqueness: Boc-Lys(2-Picolinoyl)-OH is unique due to the presence of the picolinoyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
特性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)9-5-7-11-19-14(21)12-8-4-6-10-18-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBMDLPFTOIHQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CC=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
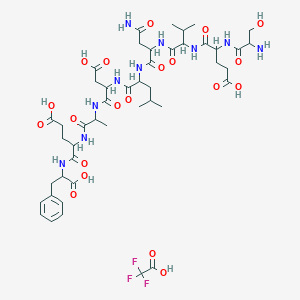

![methyl 1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B15130533.png)
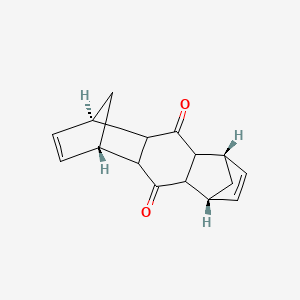
![2-[(2,3,4,5-Tetrahydroxyoxan-2-yl)methylamino]propanoic acid](/img/structure/B15130540.png)
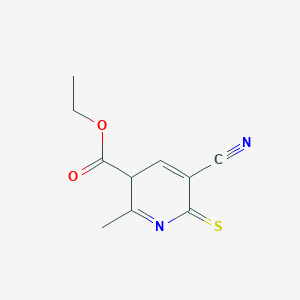



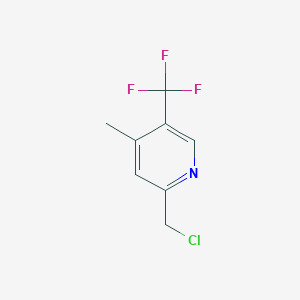

![[1-Hydroxy-8,8,13-trimethyl-17-methylidene-16-[1-(5-methyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-6-oxo-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4,15-trien-10-yl] acetate](/img/structure/B15130591.png)
![5,7-Dihydroxy-3-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)phenyl]-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B15130594.png)

